N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide
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Overview
Description
N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a hydrazinecarbothioamide moiety
Preparation Methods
The synthesis of N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 4-iodo-2-methylphenylhydrazine with carbon disulfide in the presence of a base The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N-(4-Iodo-2-methylphenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
N-(4-Methylphenyl)hydrazinecarbothioamide: Lacks the iodine atom, which may result in different chemical and biological properties.
N-(4-Iodo-2-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom in addition to the iodine atom, potentially leading to different reactivity and applications.
N-(4-Iodo-2-methylphenyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61335-32-8 |
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Molecular Formula |
C8H10IN3S |
Molecular Weight |
307.16 g/mol |
IUPAC Name |
1-amino-3-(4-iodo-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H10IN3S/c1-5-4-6(9)2-3-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
NVDRJZJNWTVOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=S)NN |
Origin of Product |
United States |
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